1-Chloro-3-fluoro-5-nitrobenzene

Vue d'ensemble

Description

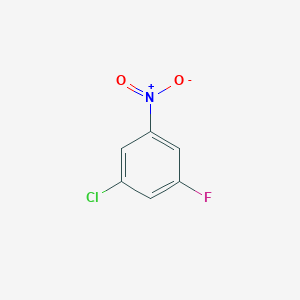

1-Chloro-3-fluoro-5-nitrobenzene is an aromatic compound with the molecular formula C6H3ClFNO2 It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring

Méthodes De Préparation

1-Chloro-3-fluoro-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-3-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods often involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of industrial synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group (-NO₂) strongly deactivates the benzene ring, directing nucleophilic attack to the meta and para positions relative to itself. This reaction typically requires harsh conditions due to the electron-deficient aromatic system.

Key Reactions and Conditions:

Mechanistic Insights:

-

The nitro group withdraws electron density via resonance, creating partial positive charges at positions 2, 4, and 6.

-

Nucleophiles like methoxide or ammonia preferentially attack the para position (relative to the nitro group), displacing the chlorine or fluorine substituent .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under controlled conditions, enabling access to fluorinated aniline derivatives.

Reduction Pathways:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, RT, 2 atm H₂ | 1-Chloro-3-fluoro-5-aminobenzene | 85% | |

| SnCl₂/HCl | Reflux in HCl (6M) | 1-Chloro-3-fluoro-5-aminobenzene | 78% |

Applications:

-

Reduced derivatives serve as intermediates in pharmaceutical synthesis, particularly for antibiotics and anticancer agents .

Halex Process for Fluorination

The Halex reaction facilitates halogen exchange, converting aryl chlorides to fluorides under high-temperature conditions.

Reaction Parameters:

| Substrate | Reagent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 1-Chloro-3-fluoro-5-nitrobenzene | KF | DMSO | 200°C | 1,3-Difluoro-5-nitrobenzene |

Limitations:

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitro group, electrophilic substitution can occur at positions activated by fluorine’s inductive effects.

Example Reactions:

| Electrophile | Conditions | Product |

|---|---|---|

| Cl₂/AlCl₃ | 25°C | 1-Chloro-3-fluoro-5-nitro-2,4-dichlorobenzene |

| HNO₃/H₂SO₄ | 0–5°C | 1-Chloro-3-fluoro-5-nitro-2,4-dinitrobenzene |

Regioselectivity:

-

Fluorine’s weak +M effect slightly activates ortho/para positions, but nitro dominance directs substitution to meta positions .

Chloro-Denitration

Under radical-initiated conditions, nitro groups can be replaced by chlorine, though this is less common.

Reported Case:

| Substrate | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Cl₂, UV light | 1,3-Dichloro-5-fluorobenzene |

Mechanism:

-

Radical intermediates facilitate cleavage of the C-NO₂ bond, followed by chlorine radical addition .

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Feature | Synthetic Utility |

|---|---|---|

| SₙAr | Selective substitution | Access to functionalized aromatics |

| Nitro Reduction | Mild conditions | Amine intermediates for drug design |

| Halex Process | Halogen exchange | Fluorinated agrochemical precursors |

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. The presence of multiple functional groups allows for diverse synthetic pathways.

Biological Research

- Enzyme Inhibitors and Receptor Ligands : Derivatives of 1-chloro-3-fluoro-5-nitrobenzene are explored for their potential as enzyme inhibitors and receptor ligands. The nitro group can be selectively reduced to amino groups to create compounds with biological activity.

Medicinal Chemistry

- Drug Development : The compound is utilized in the synthesis of potential drug candidates targeting specific enzymes or receptors involved in disease pathways. Its derivatives have shown promise in therapeutic applications.

Industrial Applications

- Dyes and Pigments : It is used in the production of dyes and pigments due to its stable aromatic structure, which can be modified for color properties.

Material Science

- Novel Materials Development : Research is ongoing into using this compound in developing materials with specific electronic and optical properties, leveraging its unique chemical structure.

Case Study 1: Development of Enzyme Inhibitors

Research has focused on synthesizing derivatives of this compound that act as inhibitors for specific enzymes implicated in cancer pathways. Studies have demonstrated that modifications to the nitro group enhance binding affinity, making these compounds valuable in drug design.

Case Study 2: Agrochemical Applications

The compound has been explored as a precursor for developing herbicides. Its unique structure allows for targeted action against specific plant enzymes, providing an effective means of controlling weed growth without affecting crop yield.

Mécanisme D'action

The mechanism of action of 1-chloro-3-fluoro-5-nitrobenzene primarily involves its participation in electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring and directs incoming electrophiles to the meta position relative to itself . This property is exploited in various synthetic applications to achieve selective functionalization of the aromatic ring.

Comparaison Avec Des Composés Similaires

1-Chloro-3-fluoro-5-nitrobenzene can be compared with other similar compounds such as:

1-Chloro-2-fluoro-4-nitrobenzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

1-Fluoro-3-nitrobenzene: Lacks the chlorine substituent, resulting in different chemical behavior and uses.

1-Chloro-4-nitrobenzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted synthetic applications.

Activité Biologique

1-Chloro-3-fluoro-5-nitrobenzene is an aromatic compound with significant biological activity, primarily due to its structural characteristics and functional groups. This article delves into its biochemical properties, mechanisms of action, and applications in scientific research and medicine.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and a fluoro group (-F) attached to a benzene ring. The electron-withdrawing nature of the nitro group influences the compound's reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Interaction with Enzymes

The compound exhibits notable interactions with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of enzymatic functions. For instance, this compound may act as a substrate or inhibitor depending on the specific enzyme involved.

Cellular Effects

This compound has been shown to modulate cell signaling pathways and gene expression. It can influence oxidative stress responses by altering the levels of reactive oxygen species (ROS) within cells. Additionally, it impacts cellular metabolism through interactions with key metabolic enzymes, thereby affecting overall metabolic flux.

The mechanism of action for this compound involves several pathways:

- Electrophilic Aromatic Substitution : The nitro group deactivates the benzene ring and directs electrophiles to the meta position during substitution reactions.

- Binding to Biomolecules : The compound can bind covalently or non-covalently to proteins, enzymes, and receptors, influencing their activity. For example, it may inhibit kinases involved in critical signaling pathways.

- Subcellular Localization : The localization of this compound within cellular organelles such as mitochondria or the endoplasmic reticulum plays a crucial role in its biological activity.

Acute Toxicity

Toxicological assessments indicate that this compound has a low acute toxicity profile. Studies have shown varying LD50 values depending on the route of exposure:

- Oral LD50 in male rats: approximately 294 mg/kg

- Dermal LD50 in male rabbits: approximately 3550 mg/kg .

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have identified potential adverse effects including methaemoglobinaemia and oxidative damage to red blood cells. However, its mutagenic potential appears limited, with evidence suggesting low potency in inducing mutations in vivo .

Applications in Research and Industry

This compound serves multiple roles across various fields:

| Application | Description |

|---|---|

| Chemistry | Acts as an intermediate for synthesizing complex organic molecules. |

| Biology | Used in developing enzyme inhibitors and receptor ligands for biological studies. |

| Medicine | Involved in synthesizing drug candidates targeting specific disease pathways. |

| Industry | Utilized in producing dyes, agrochemicals, and specialty chemicals. |

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound were effective as enzyme inhibitors against certain kinases involved in cancer pathways. The structure–activity relationship (SAR) analysis indicated that modifications to the nitro group enhanced inhibitory potency.

Case Study 2: Toxicological Assessment

In a toxicological evaluation involving repeated exposure in rats, researchers observed significant changes consistent with oxidative stress and methaemoglobinaemia at higher doses. This study highlighted the importance of monitoring long-term exposure effects on blood parameters .

Propriétés

IUPAC Name |

1-chloro-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAGKOKYKROSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.